Cas no 2034474-79-6 (1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethan-1-one)
1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- Ethanone, 1-[3-(4-fluorophenyl)-1-pyrrolidinyl]-2-(3-methylphenyl)-
- 1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethan-1-one
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- Inchi: 1S/C19H20FNO/c1-14-3-2-4-15(11-14)12-19(22)21-10-9-17(13-21)16-5-7-18(20)8-6-16/h2-8,11,17H,9-10,12-13H2,1H3
- InChI Key: GRSIDQJMBMNVEW-UHFFFAOYSA-N
- SMILES: C(=O)(N1CCC(C2=CC=C(F)C=C2)C1)CC1=CC=CC(C)=C1
1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0687-0440-2μmol |
1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethan-1-one |
2034474-79-6 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
| Life Chemicals | F0687-0440-5μmol |
1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethan-1-one |
2034474-79-6 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
| Life Chemicals | F0687-0440-1mg |
1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethan-1-one |
2034474-79-6 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
| Life Chemicals | F0687-0440-2mg |
1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethan-1-one |
2034474-79-6 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
| Life Chemicals | F0687-0440-3mg |
1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethan-1-one |
2034474-79-6 | 90%+ | 3mg |
$63.0 | 2023-07-05 | |
| Life Chemicals | F0687-0440-4mg |
1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethan-1-one |
2034474-79-6 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
| Life Chemicals | F0687-0440-5mg |
1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethan-1-one |
2034474-79-6 | 90%+ | 5mg |
$69.0 | 2023-07-05 |
1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethan-1-one Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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2. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethan-1-one
Introduction to 1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethan-1-one (CAS No. 2034474-79-6)
The compound 1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethan-1-one (CAS No. 2034474-79-6) represents a significant advancement in the field of medicinal chemistry, particularly in the design and synthesis of novel pharmacological agents. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential therapeutic applications and its role in ongoing research initiatives.
At the core of this compound's structure lies a pyrrolidinone moiety, which is a key pharmacophore in many bioactive molecules. The presence of a 4-fluorophenyl group at the third position of the pyrrolidine ring introduces fluorine substitution, a common strategy in drug development aimed at enhancing metabolic stability and binding affinity. This modification is particularly noteworthy, as fluorine atoms can significantly influence the electronic properties of aromatic systems, thereby modulating interactions with biological targets.
The 3-methylphenyl substituent at the second position of the ethanone backbone further enriches the compound's structural complexity. This aromatic ring, with its methyl group, contributes to hydrophobic interactions and can play a crucial role in determining the compound's solubility and bioavailability. The combination of these structural elements creates a molecule with a balanced distribution of polar and non-polar regions, which is often essential for effective drug design.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between this compound and potential biological targets. Studies suggest that the 1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethan-1-one may exhibit inhibitory activity against certain enzymes and receptors implicated in various diseases. For instance, preliminary computational studies have indicated that this molecule could interact with enzymes involved in inflammatory pathways, making it a promising candidate for further investigation in therapeutic contexts.
In the realm of drug discovery, the synthesis of analogs derived from this core structure has become a focal point for research teams aiming to optimize pharmacological properties. By systematically modifying substituents such as the fluorophenyl and methylphenyl groups, chemists can fine-tune key parameters such as potency, selectivity, and pharmacokinetic profiles. These efforts are supported by high-throughput screening technologies, which allow for rapid evaluation of large libraries of compounds.
The fluorine atom in the 4-fluorophenyl group is particularly interesting from a chemical perspective. Fluorine substitution can alter both electronic and steric properties of molecules, leading to enhanced binding affinity or altered metabolic pathways. In this context, the 1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethan-1-one serves as an excellent scaffold for exploring these effects. Researchers have leveraged this property to develop compounds with improved pharmacological profiles compared to their non-fluorinated counterparts.
Moreover, the pyrrolidinone core has been extensively studied for its role in various bioactive molecules. Its ability to adopt multiple conformations makes it a versatile scaffold for designing compounds that can interact with complex biological targets. The integration of aromatic rings like the 3-methylphenyl group enhances these interactions by providing additional binding sites and improving overall molecular complementarity with biological receptors.
Current research initiatives are exploring the potential applications of this compound in treating neurological disorders, where modulation of enzyme activity and receptor interactions is crucial. Preliminary findings from preclinical studies suggest that derivatives of 1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethan-1-one may exhibit neuroprotective effects by interacting with specific neurotransmitter systems. These results are particularly exciting given the growing interest in developing treatments for neurodegenerative diseases.
The synthetic pathways for producing this compound have also been optimized to ensure scalability and efficiency. Modern synthetic methodologies allow for precise control over reaction conditions, enabling chemists to produce high-purity samples suitable for both laboratory research and potential clinical trials. The ability to synthesize complex molecules like this one with high fidelity is critical for advancing drug discovery efforts.
In conclusion, 1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethan-1-one (CAS No. 2034474-79-6) represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features, including the presence of fluorine substitution and aromatic rings, make it an attractive scaffold for developing novel therapeutic agents. Ongoing research efforts are likely to uncover additional applications for this compound, contributing to advancements in human health and disease treatment.
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